3-Ethylquinoline-8-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-Ethylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the reaction of aniline derivatives with aldehydes under acidic conditions . Another method includes transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, to facilitate the formation of the quinoline ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Ethylquinoline-8-carboxamide undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethylquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins such as BAX and Caspase-3, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-Ethylquinoline-8-carboxamide can be compared with other quinoline derivatives such as:
Laquinimod: A quinoline-3-carboxamide known for its immunomodulatory effects in treating multiple sclerosis.
Quinoline-3-carboxamide derivatives: These compounds have been studied for their activity against cholesteryl ester transfer protein (CETP), showing potential in cardiovascular disease treatment.
The uniqueness of this compound lies in its specific anti-cancer properties and its ability to selectively induce apoptosis in cancer cells, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1106785-32-3 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-ethylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
ACADFMJVXMCIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
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